

# A Technical Guide to Roxithromycin-d7: Commercial Availability and Analytical Applications

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Compound of Interest		
Compound Name:	Roxithromycin-d7	
Cat. No.:	B15140238	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of **Roxithromycin-d7**, a crucial internal standard for the accurate quantification of the macrolide antibiotic Roxithromycin in complex biological matrices. This document is intended to serve as a valuable resource for researchers, analytical scientists, and professionals involved in drug development and pharmacokinetic studies.

### Introduction to Roxithromycin-d7

Roxithromycin-d7 is a stable isotope-labeled derivative of Roxithromycin, where seven hydrogen atoms have been replaced with deuterium. This modification results in a molecule with a higher mass-to-charge ratio (m/z) that is readily distinguishable from the unlabeled parent drug by mass spectrometry.[1] Due to its similar physicochemical properties to Roxithromycin, Roxithromycin-d7 is an ideal internal standard for liquid chromatographytandem mass spectrometry (LC-MS/MS) based bioanalytical methods. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis as it effectively corrects for variability in sample preparation, matrix effects, and instrument response, leading to highly accurate and precise measurements.[2][3][4]

## **Commercial Suppliers and Availability**



**Roxithromycin-d7** is available from several specialized chemical suppliers that provide reference standards and isotopically labeled compounds for research purposes. While pricing is often available upon request, the following tables summarize the available quantitative data from various suppliers.

Table 1: Commercial Suppliers of Roxithromycin-d7

Supplier	Website	Contact Information	Notes	
LGC Standards	INVALID-LINK	Varies by region	Offers a range of reference materials.	
MedChemExpress	INVALID-LINK	INVALID-LINK	Provides a certificate of analysis and purity data.	
Clearsynth	INVALID-LINK	INVALID-LINK	Offers various pack sizes and ships globally.[5]	
Simson Pharma	INVALID-LINK	INVALID-LINK	Provides custom synthesis options.	
Veeprho	INVALID-LINK	INVALID-LINK	Specializes in pharmaceutical reference standards.	
Achemtek	INVALID-LINK	INVALID-LINK	Offers Roxithromycin-d7 in solution.	
CymitQuimica	INVALID-LINK	Varies by region	Distributes products from various manufacturers.	

# Table 2: Product Specifications and Availability of Roxithromycin-d7



Supplier	Product Code	Form	Available Quantitie s	Purity (Typical)	Price	Lead Time
LGC Standards	TRC- R700852	Neat Solid	1 mg, 10 mg	>95% (HPLC)	Request Quote	In Stock
MedChem Express	HY- B0435S	Neat Solid	1 mg, 5 mg	98.28%	Request Quote	In Stock
Clearsynth	CS-O- 12022	Neat Solid	1 mg, 2.5 mg, 5 mg, 10 mg, 25 mg, 50 mg[1]	>98%	Login to view price	In Stock
Simson Pharma	R390013	Neat Solid	Custom Synthesis	High Purity	Request Quote	Varies
Achemtek	MSK7712D 7-100A	Solution (100µg/mL in Acetonitrile )	1 mL	N/A	Request Quote	In Stock
CymitQuim ica	TLC- R700852	Neat Solid	5 mg, 10 mg, 25 mg, 50 mg, 100 mg	N/A	Request Quote	Varies

Note: Pricing and lead times are subject to change and may require a formal quotation from the supplier. Purity, including isotopic enrichment, should be confirmed by reviewing the certificate of analysis provided by the supplier.

# Experimental Protocol: Quantification of Roxithromycin in Human Plasma using LC-MS/MS with Roxithromycin-d7 as an Internal Standard



This protocol is adapted from established methods for the bioanalysis of Roxithromycin in human plasma.[6][7][8]

- 1. Materials and Reagents
- Roxithromycin reference standard
- Roxithromycin-d7 internal standard
- Human plasma (with anticoagulant, e.g., K2EDTA)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Ammonium acetate (LC-MS grade)
- Water (LC-MS grade)
- 2. Preparation of Stock and Working Solutions
- Roxithromycin Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Roxithromycin reference standard in methanol.
- Roxithromycin-d7 Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Roxithromycin-d7 in methanol.
- Working Solutions: Prepare serial dilutions of the Roxithromycin stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of Roxithromycin-d7 at an appropriate concentration in the same diluent.
- 3. Sample Preparation (Protein Precipitation)
- Pipette 100 μL of human plasma (blank, calibration standard, QC, or unknown sample) into a
  1.5 mL microcentrifuge tube.



- Add 20 μL of the Roxithromycin-d7 internal standard working solution to all tubes except the blank matrix.
- · Vortex briefly.
- Add 300 μL of acetonitrile to precipitate the plasma proteins.
- · Vortex for 1 minute.
- Centrifuge at 13,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube or a 96-well plate.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the mobile phase.
- Vortex to mix and inject into the LC-MS/MS system.
- 4. LC-MS/MS Conditions
- LC System: A high-performance liquid chromatography system capable of gradient elution.
- Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 μm).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient Program:
  - 0-0.5 min: 10% B
  - o 0.5-2.5 min: 10-90% B
  - o 2.5-3.0 min: 90% B
  - o 3.0-3.1 min: 90-10% B



o 3.1-4.0 min: 10% B

Flow Rate: 0.4 mL/min.

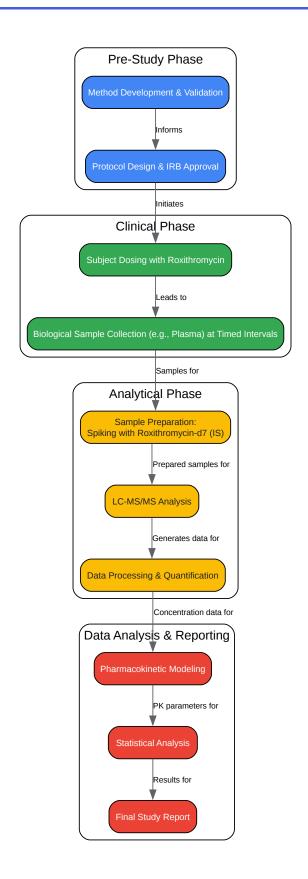
Injection Volume: 5 μL.

- Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ion mode.
- Multiple Reaction Monitoring (MRM) Transitions:
  - Roxithromycin: Precursor ion (Q1) m/z 837.5 → Product ion (Q3) m/z 679.4
  - Roxithromycin-d7: Precursor ion (Q1) m/z 844.5 → Product ion (Q3) m/z 686.4 (Note: These transitions should be optimized for the specific instrument used).
- 5. Data Analysis
- Integrate the peak areas for both Roxithromycin and Roxithromycin-d7.
- Calculate the peak area ratio (Roxithromycin / Roxithromycin-d7).
- Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression (e.g., 1/x²).
- Determine the concentration of Roxithromycin in the QC and unknown samples from the calibration curve.

# Workflow for a Pharmacokinetic Study Utilizing Roxithromycin-d7

The following diagram illustrates a typical workflow for a pharmacokinetic study involving the analysis of Roxithromycin in biological samples using **Roxithromycin-d7** as an internal standard.





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